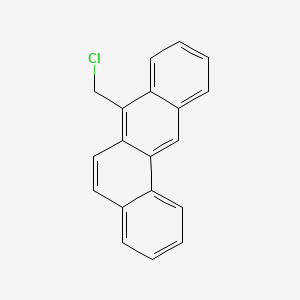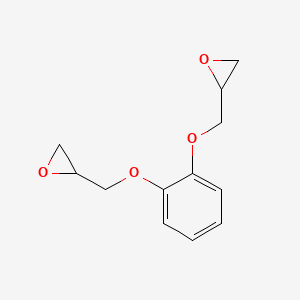
Tricetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricetamide is a chemical compound with the molecular formula C₁₆H₂₄N₂O₅ . It is known for its sedative-hypnotic properties and is a derivative of trimethoxy benzamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricetamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Tricetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Tricetamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its sedative-hypnotic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of sleep disorders.
Industry: Used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of tricetamide involves its interaction with the central nervous system. It is believed to exert its sedative-hypnotic effects by modulating the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA). This compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and promoting sleep .
Comparison with Similar Compounds
Trimethoxybenzamide: Shares a similar structure but lacks the diethylamino group.
Diethylacetamide: Similar in structure but lacks the trimethoxybenzoyl group.
Benzamide: The parent compound from which tricetamide is derived
Uniqueness: this compound is unique due to its combination of the trimethoxybenzoyl and diethylamino groups, which contribute to its distinct sedative-hypnotic properties. This combination is not commonly found in other similar compounds, making this compound a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
363-20-2 |
|---|---|
Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H24N2O5/c1-6-18(7-2)14(19)10-17-16(20)11-8-12(21-3)15(23-5)13(9-11)22-4/h8-9H,6-7,10H2,1-5H3,(H,17,20) |
InChI Key |
NLRFFZRHTICQBO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Key on ui other cas no. |
363-20-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE](/img/structure/B1620346.png)



![4'-(2-Methylbutoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1620352.png)





